molecular formula C15H23BO3 B14022403 2-(5-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14022403
M. Wt: 262.15 g/mol
InChI Key: NDPMQUQCDWZIGQ-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a methoxy-dimethylphenyl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-methoxy-2,4-dimethylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron atom. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium or other transition metal catalysts to facilitate the formation of the boron-carbon bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The methoxy and dimethyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions include:

    Boronic acids: Formed through oxidation.

    Boranes: Formed through reduction.

    Substituted phenyl derivatives: Formed through substitution reactions.

Scientific Research Applications

2-(5-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound may target specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methoxy-2,4-dimethylphenyl)boronic acid
  • (5-Methoxy-2,4-dimethylphenyl)methanol
  • 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine

Uniqueness

2-(5-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct reactivity compared to other boronic acids and boron-containing compounds. This unique structure allows for specific applications in organic synthesis and potential therapeutic uses.

Properties

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

2-(5-methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO3/c1-10-8-11(2)13(17-7)9-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3

InChI Key

NDPMQUQCDWZIGQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)OC

Origin of Product

United States

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